molecular formula C17H13FN2O B2558602 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1006472-04-3

1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2558602
CAS No.: 1006472-04-3
M. Wt: 280.302
InChI Key: SWVMEQAOLLNPIN-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzyl hydrazine with 3-phenylpropiolic acid, followed by cyclization and subsequent oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the cyclization step may be facilitated by heating the reaction mixture .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects .

Comparison with Similar Compounds

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom may affect the compound’s reactivity and biological activity differently.

    1-(3-Methylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine. The methyl group is less electronegative and may result in different chemical properties and biological effects.

    1-(3-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a bromine atom.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMEQAOLLNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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